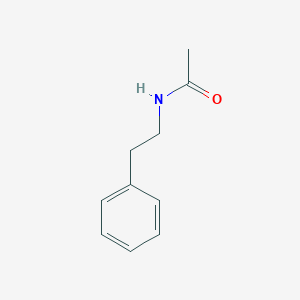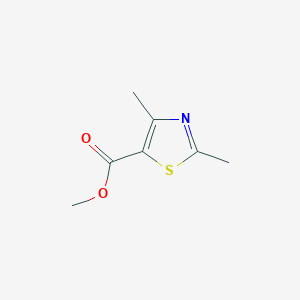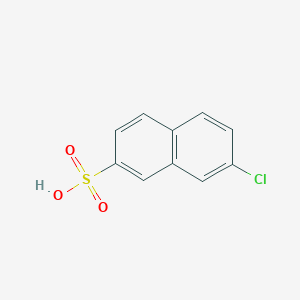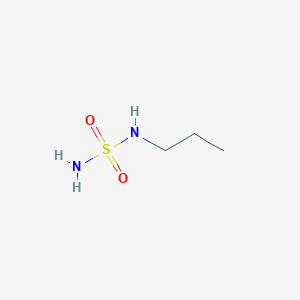
N-propylsulfamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-Propylsulfamide consists of 3 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 138.19 .Physical And Chemical Properties Analysis
N-Propylsulfamide has a density of 1.2±0.1 g/cm3, a boiling point of 249.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.4±22.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Pharmaceutical Development: Endothelin Receptor Antagonist Synthesis
N-propylsulfamide is a key intermediate in the synthesis of macitentan , an orally active endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH) . Macitentan has a dual action, antagonizing both endothelin (ET) receptor subtypes, ET_A and ET_B, with a 50-fold increased selectivity for the ET_A subtype . The compound’s synthesis involves a multistep protocol, where N-propylsulfamide reacts with potassium tert-butoxide to form a potassium salt, which is then condensed with other compounds to eventually form macitentan .
Analytical Method Development
In the realm of analytical chemistry, N-propylsulfamide can be used for analytical method development and validation (AMV). It serves as a reference standard in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of pharmaceuticals .
Molecular Docking Studies
N-propylsulfamide derivatives, such as N-octadecyl-N′-propylsulfamide, have been utilized in molecular docking studies. These studies help in understanding the interaction between the compound and various protein targets, which is crucial for drug design and discovery .
Molecular Biology Research
The compound’s derivatives are also used in molecular biology research, particularly in studies involving the peroxisome proliferator-activated receptor alpha (PPARα). This research can lead to insights into the regulation of genes involved in lipid metabolism and energy homeostasis .
Pharmacological Studies
In pharmacology, N-propylsulfamide derivatives are used to study their effects on feeding behavior and visceral analgesia. Such studies contribute to the development of new therapeutic agents for appetite control and pain management .
Chemical Synthesis Optimization
N-propylsulfamide is involved in research aimed at optimizing chemical synthesis processes. For example, it is used in the development of improved and single-pot synthesis methods that are more efficient and environmentally friendly .
Safety and Hazards
The safety data sheet for N-Propylsulfamide indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
N-Propylsulfamide is a sulfonamide derivative that primarily targets peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and energy balance, and its activation can lead to various pharmacological effects .
Mode of Action
N-Propylsulfamide acts as a concentration-dependent activator of PPARα . It competes with p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This competitive antagonism inhibits the growth and proliferation of bacteria .
Biochemical Pathways
The activation of PPARα by N-Propylsulfamide affects various metabolic pathways. For instance, it can influence the regulation of feeding, potentially leading to effects such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific biological context.
Pharmacokinetics
It’s known that the metabolism of similar sulfonamide drugs is catalyzed by the cytochrome p450 (cyp) system, predominantly cyp3a4 and to a lesser extent cyp2c19 . These properties could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of N-Propylsulfamide, thereby affecting its bioavailability.
Result of Action
The activation of PPARα by N-Propylsulfamide can lead to various physiological effects. For instance, it has been found to act as an appetite suppressant in vivo . Moreover, due to its antibacterial properties, it can inhibit the growth and proliferation of bacteria .
Propiedades
IUPAC Name |
1-(sulfamoylamino)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGBGVBTKYFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylsulfamide | |
CAS RN |
147962-41-2 | |
| Record name | n-propylsulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



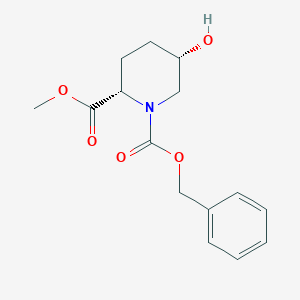
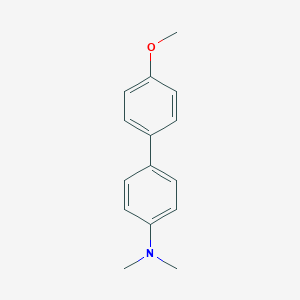
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
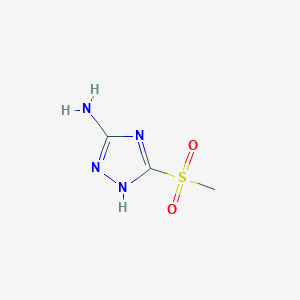
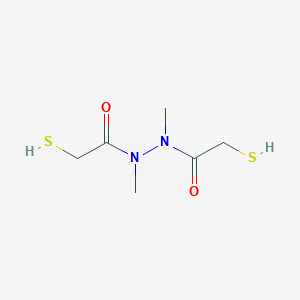
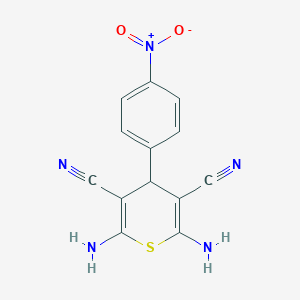
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)


